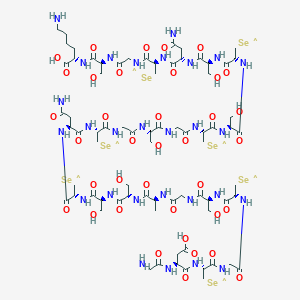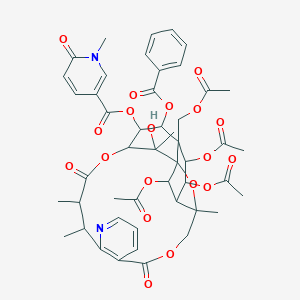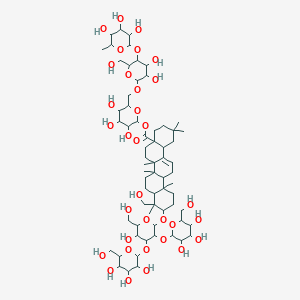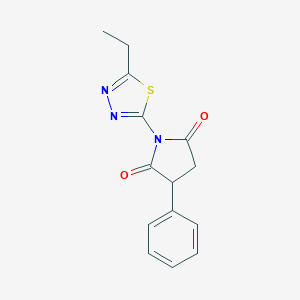
(endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide, also known as EEDQ, is a chemical compound that has been extensively used in scientific research. EEDQ is a powerful crosslinking agent that can be used to covalently link proteins and other biomolecules.
Mécanisme D'action
(endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide works by forming a covalent bond between the amino group of a lysine residue in one protein and the carboxyl group of an aspartate or glutamate residue in another protein. This crosslinking reaction occurs through the formation of an intermediate reactive ester. The crosslinking reaction is irreversible, which makes (endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide a powerful tool for studying protein-protein interactions.
Effets Biochimiques Et Physiologiques
(endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide can cause changes in protein structure and function by covalently linking proteins together. This can result in altered enzymatic activity, changes in protein stability, and changes in protein-protein interactions. (endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide can also be cytotoxic at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
(endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide has several advantages as a crosslinking agent. It is highly specific and can be used to selectively crosslink proteins in complex mixtures. It is also irreversible, which allows for the isolation and identification of crosslinked proteins. However, (endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide can be cytotoxic at high concentrations, and the crosslinking reaction can be difficult to control.
Orientations Futures
There are several future directions for the use of (endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide in scientific research. One potential application is in the study of protein-ligand interactions. (endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide could be used to crosslink proteins to small molecules and identify the binding sites of these molecules. Another potential application is in the study of protein-protein interactions in living cells. (endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide could be modified to allow for cell-permeable crosslinking agents, which would allow for the study of protein-protein interactions in their native environment. Additionally, (endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide could be used in combination with other crosslinking agents to study complex protein interactions.
Méthodes De Synthèse
(endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide can be synthesized by reacting 8-azabicyclo[3.2.1]octan-3-one with 2-mercapto-5-methyl-1,3,4-thiadiazole, followed by reaction with ethyl chloroformate and 1H-benzimidazole-2-carboxylic acid. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
(endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide has been widely used in scientific research as a crosslinking agent to covalently link proteins and other biomolecules. It has been used to study protein-protein interactions, protein-ligand interactions, and protein-DNA interactions. (endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide can also be used to crosslink peptides to identify the binding sites of small molecules.
Propriétés
Numéro CAS |
127595-43-1 |
|---|---|
Nom du produit |
(endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide |
Formule moléculaire |
C18H25ClN4O2 |
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
3-ethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxobenzimidazole-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N4O2.ClH/c1-3-21-15-6-4-5-7-16(15)22(18(21)24)17(23)19-12-10-13-8-9-14(11-12)20(13)2;/h4-7,12-14H,3,8-11H2,1-2H3,(H,19,23);1H |
Clé InChI |
NUWJKIOUXGEIII-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N(C1=O)C(=O)NC3CC4CCC(C3)N4C.Cl |
SMILES canonique |
CCN1C2=CC=CC=C2N(C1=O)C(=O)NC3CC4CCC(C3)N4C.Cl |
Synonymes |
(endo-N-8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide BIMU 1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)

![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)


![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)



